molecular formula C14H11F3N2O B188055 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 20878-52-8

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B188055
CAS RN: 20878-52-8
M. Wt: 280.24 g/mol
InChI Key: OAEMTEMEJOQHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-N-[3-(trifluoromethyl)phenyl]benzamide” is a compound with the molecular weight of 280.25 . It is a powder in physical form and is stored at room temperature . This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

As mentioned earlier, “2-amino-N-[3-(trifluoromethyl)phenyl]benzamide” is a powder that is stored at room temperature . It has a molecular weight of 280.25 .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide is known to enhance the pharmacological properties of drugs. This compound could be involved in the synthesis of FDA-approved drugs, where the trifluoromethyl group acts as a pharmacophore, contributing to the efficacy and stability of the medication .

Antifungal Applications

Research indicates that trifluoromethyl group-containing compounds exhibit significant antifungal activities. 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could potentially be synthesized into derivatives that effectively combat fungal pathogens in agricultural settings, providing a new avenue for crop protection .

Insecticidal Properties

Compounds with a trifluoromethyl group have been shown to possess moderate insecticidal activities. Derivatives of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could be developed to target specific agricultural pests, offering an alternative to traditional pesticides .

Anticancer Research

The unique structure of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide may contribute to anticancer activities. Its derivatives could be explored for their potential to inhibit cancer cell proliferation and could serve as a starting point for the development of new anticancer agents .

Organic Synthesis

The trifluoromethyl group is a key feature in organic synthesis, often leading to the development of complex fluorinated compounds. 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could be used as an intermediate in the synthesis of such compounds, which are valuable in various chemical industries .

Antidepressant-like Effects

Research on similar compounds has suggested the potential for antidepressant-like effects. While not directly studied, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could be investigated for its efficacy in treating depression, given its structural similarities to compounds that have shown positive results in animal models .

Agrochemical Development

The trifluoromethyl group’s presence in agrochemicals is associated with high target specificity and environmental compatibility. As such, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide could be utilized in the design of new agrochemicals that are more efficient and environmentally friendly .

Catalysis

In the field of catalysis, the trifluoromethyl group can impart unique reactivity to catalysts. 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide might be used to develop catalysts with enhanced performance for various industrial processes .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The compound has a GHS07 signal word of warning .

properties

IUPAC Name

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEMTEMEJOQHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363984
Record name 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

CAS RN

20878-52-8
Record name 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.